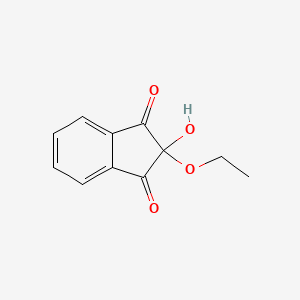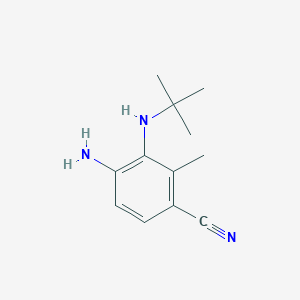
2-(2-Methyl-2H-chromen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(2-méthyl-2H-chromèn-2-yl)acétique est un composé chimique appartenant à la classe des dérivés du chromène. Les chromènes sont connus pour leurs diverses activités biologiques et sont largement étudiés en chimie médicinale. Ce composé, de formule moléculaire C12H12O3, possède une structure unique qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-(2-méthyl-2H-chromèn-2-yl)acétique implique généralement la réaction de condensation de Pechmann. Cette méthode utilise des phénols et des β-cétoesters en présence de catalyseurs acides pour former le cycle chromène. Par exemple, la réaction de la 2-hydroxyacétophénone avec l’acétoacétate d’éthyle en présence d’acide sulfurique peut donner le dérivé chromène souhaité .
Méthodes de production industrielle
La production industrielle de l’acide 2-(2-méthyl-2H-chromèn-2-yl)acétique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. De plus, des approches de chimie verte, telles que l’utilisation de solvants et de catalyseurs écologiquement bénins, sont explorées pour rendre le processus plus durable .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(2-méthyl-2H-chromèn-2-yl)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle chromène en dérivés dihydrochromènes.
Substitution : Les réactions de substitution électrophile peuvent introduire divers groupes fonctionnels sur le cycle chromène.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des réducteurs typiques.
Substitution : Les réactions d’acylation et d’alkylation de Friedel-Crafts peuvent être réalisées en utilisant le chlorure d’aluminium comme catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés de la chromone, tandis que la réduction peut produire des dihydrochromènes .
4. Applications de la recherche scientifique
L’acide 2-(2-méthyl-2H-chromèn-2-yl)acétique a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la synthèse de colorants, de parfums et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
2-(2-Methyl-2H-chromen-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(2-méthyl-2H-chromèn-2-yl)acétique implique son interaction avec des cibles moléculaires spécifiques. Le cycle chromène peut interagir avec les enzymes et les récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans l’inflammation ou la progression du cancer. Les voies et les cibles exactes dépendent du dérivé spécifique et de son application .
Comparaison Avec Des Composés Similaires
Composés similaires
Coumarine : Un autre dérivé du chromène aux propriétés anticoagulantes.
Chromone : Connue pour ses activités anti-inflammatoires et antioxydantes.
Unicité
L’acide 2-(2-méthyl-2H-chromèn-2-yl)acétique est unique en raison de sa structure spécifique, qui permet une large gamme de modifications chimiques. Cette polyvalence en fait un composé précieux pour le développement de nouveaux médicaments et produits chimiques industriels.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-(2-methylchromen-2-yl)acetic acid |
InChI |
InChI=1S/C12H12O3/c1-12(8-11(13)14)7-6-9-4-2-3-5-10(9)15-12/h2-7H,8H2,1H3,(H,13,14) |
Clé InChI |
VVRCAEMWFDOQJA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=CC=CC=C2O1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



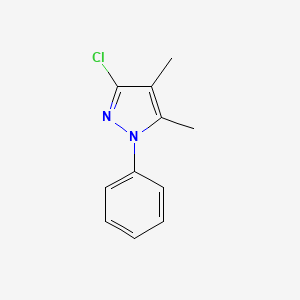
![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)
![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)

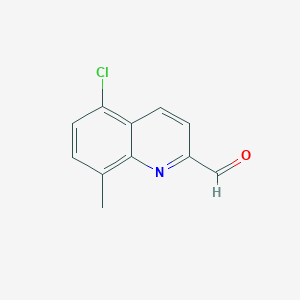
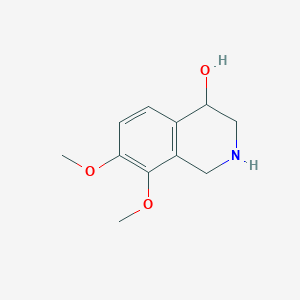

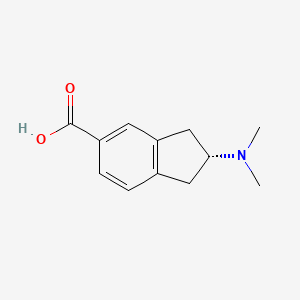
![4-Methylbenzo[h]quinolin-2(1H)-one](/img/structure/B11895478.png)

